molecular formula C8H8O2S B1298027 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid CAS No. 40133-06-0

5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid

Cat. No. B1298027
CAS RN: 40133-06-0
M. Wt: 168.21 g/mol
InChI Key: XSFUFVBXPLWNBK-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid is a chemical compound that has garnered interest in various fields of research due to its unique structure and potential applications. The compound features a cyclopenta[b]thiophene core, which is a fused ring system combining a cyclopentane and a thiophene ring. This structure is of particular interest in the development of new materials with specific electronic and optical properties.

Synthesis Analysis

The synthesis of derivatives of 5,6-dihydro-4H-cyclopenta[b]thiophene has been reported in the literature. For instance, a novel liquid crystal core unit based on this structure was designed and synthesized in four steps, leading to mesogens with terminal cyano groups . Another study describes a facile synthesis of 3-substituted methyl 4,6-dihydrothieno[3,4-b]thiophene-carboxylate 5,5-dioxides, which serve as precursors for o-dimethylene thiophene . These synthetic routes highlight the versatility of the core structure in creating a variety of functional derivatives.

Molecular Structure Analysis

The molecular structure of 5,6-dihydro-4H-cyclopenta[b]thiophene derivatives has been analyzed using density functional theory calculations, which suggest that the combination of thiophene and cyclopentane increases the height/width ratio and linearity of the mesogens. This structural feature is believed to stabilize the liquid crystal phase, making it a valuable core unit for constructing liquid crystals with high birefringence and large dielectric anisotropy .

Chemical Reactions Analysis

Chemical reactions involving 5,6-dihydro-4H-cyclopenta[b]thiophene derivatives have been explored in various studies. For example, the alkaline cleavage of 4,5-annulated cyclopenta[b]thiophen-6-ones has been investigated, leading to the formation of 2-aryl-4-(carboxyaryl)-3-thiophenecarboxylic acids or esters. The mechanism of this ring-opening reaction has been discussed, providing insights into the reactivity of the cyclopentadienone ring system .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,6-dihydro-4H-cyclopenta[b]thiophene derivatives have been studied, particularly in the context of liquid crystals. The introduction of the cyclopenta[b]thiophene core unit has been shown to benefit the formation of the nematic phase in liquid crystals. Moreover, it has been found to increase both the birefringence (Δn) and dielectric anisotropy (Δe) values of the resulting materials. These properties are crucial for applications in optical and electronic devices, as they affect the performance and efficiency of the materials .

Scientific Research Applications

  • Liquid Crystal Research

    • Summary of Application : This compound has been used as a core unit in the design and synthesis of novel liquid crystals .
    • Methods of Application : The compound was synthesized in four steps, and three mesogens containing terminal cyano group were obtained . The specifics of the synthesis process are not detailed in the source.
    • Results : The combination of thiophene and cyclopentane in the compound was found to increase the height/width ratio and linearity of the liquid crystal unit, stabilizing the liquid crystal phase .
  • Medicinal Chemistry

    • Summary of Application : Arylidene derivatives of 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid have been synthesized and characterized .
    • Methods of Application : The synthesis involved the creation of a new series of arylidene derivatives of the compound . The specifics of the synthesis process are not detailed in the source.
    • Results : The synthesized compounds were characterized using 1H and 13C NMR, IR, and mass spectroscopy .
  • Coordination Chemistry
    • Summary of Application : Schiff bases from 2-hydroxy-1-naphthaldehyde have often been used as chelating ligands in the field of coordination chemistry . While the specific use of “5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid” is not detailed in the source, it’s possible that it could be used in a similar manner.
  • Chemical Synthesis
    • Summary of Application : This compound is available for purchase from chemical suppliers, suggesting that it may be used as a starting material or intermediate in various chemical syntheses .

Future Directions

The future directions for the research and application of 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid could include further exploration of its antimicrobial properties and its potential use in the development of new drugs . Additionally, its use as a core unit in the synthesis of liquid crystals suggests potential applications in materials science .

properties

IUPAC Name

5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c9-8(10)7-4-5-2-1-3-6(5)11-7/h4H,1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFUFVBXPLWNBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354381
Record name 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid

CAS RN

40133-06-0
Record name 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of methyl 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate (1 g, 5.49 mmol, 1.00 equiv) in a THF/EtOH/water (10/10/10 mL) mixture was added LiOH (660 mg) at room temperature. The resulting solution was stirred for 3 h at 50° C. in an oil bath and then diluted with 20 mL of water. The pH value of the solution was adjusted to 5 with 2 M aqueous hydrochloric acid. The precipitate was collected by filtration and dried in an oven under reduced pressure to give the desired 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid (0.84 g, 91%) as an off-white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
THF EtOH water
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
660 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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